molecular formula C11H7BrClFN4O B13925085 2-((5-Bromo-2-chloropyrimidin-4-yl)amino)-6-fluorobenzamide

2-((5-Bromo-2-chloropyrimidin-4-yl)amino)-6-fluorobenzamide

Cat. No.: B13925085
M. Wt: 345.55 g/mol
InChI Key: HRFLXBHOGUWVRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-Bromo-2-chloropyrimidin-4-yl)amino)-6-fluorobenzamide: is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-Bromo-2-chloropyrimidin-4-yl)amino)-6-fluorobenzamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine). Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.

    Coupling Reactions: The amino group in the compound allows for coupling reactions with various acyl chlorides or anhydrides to form amides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like NaOH or K2CO3 in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Reduced derivatives with modified oxidation states.

Mechanism of Action

The mechanism of action of 2-((5-Bromo-2-chloropyrimidin-4-yl)amino)-6-fluorobenzamide involves its interaction with specific molecular targets. The presence of halogen atoms enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

Molecular Formula

C11H7BrClFN4O

Molecular Weight

345.55 g/mol

IUPAC Name

2-[(5-bromo-2-chloropyrimidin-4-yl)amino]-6-fluorobenzamide

InChI

InChI=1S/C11H7BrClFN4O/c12-5-4-16-11(13)18-10(5)17-7-3-1-2-6(14)8(7)9(15)19/h1-4H,(H2,15,19)(H,16,17,18)

InChI Key

HRFLXBHOGUWVRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)N)NC2=NC(=NC=C2Br)Cl

Origin of Product

United States

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